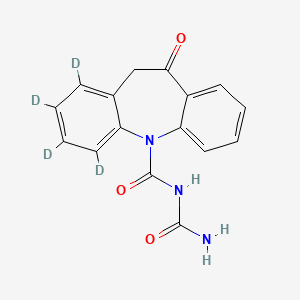

N-Carbamoyl Oxcarbazepine-d4 (major)

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H13N3O3 |

|---|---|

Molecular Weight |

299.32 g/mol |

IUPAC Name |

N-carbamoyl-1,2,3,4-tetradeuterio-6-oxo-5H-benzo[b][1]benzazepine-11-carboxamide |

InChI |

InChI=1S/C16H13N3O3/c17-15(21)18-16(22)19-12-7-3-1-5-10(12)9-14(20)11-6-2-4-8-13(11)19/h1-8H,9H2,(H3,17,18,21,22)/i1D,3D,5D,7D |

InChI Key |

KWTBDJPWNWQCBF-DNZPNURCSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])CC(=O)C3=CC=CC=C3N2C(=O)NC(=O)N)[2H])[2H] |

Canonical SMILES |

C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)NC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Fidelity of N Carbamoyl Oxcarbazepine D4 Major for Research

Deuterium (B1214612) Incorporation Strategies in the Chemical Synthesis of Pharmaceutical Analogs

The substitution of hydrogen with its heavy isotope, deuterium, is a key strategy in pharmaceutical research. This bioisosteric replacement is often employed to enhance the pharmacokinetic profiles of drug candidates or, more commonly, to create stable isotopically labeled (SIL) internal standards for quantitative analysis. nih.govsigmaaldrich.com The primary advantage of using deuterated compounds as internal standards is their chemical similarity to the analyte, which ensures they behave almost identically during sample preparation, chromatography, and ionization, while their mass difference allows for distinct detection by a mass spectrometer. scispace.com

Deuterium incorporation can have a significant impact on a molecule's properties due to the kinetic isotope effect (KIE), where the greater mass of deuterium compared to protium (B1232500) (hydrogen-1) results in a stronger C-D bond versus a C-H bond. This can slow the rate of metabolic reactions that involve the cleavage of this bond. nih.govcolab.ws While this effect can be exploited to improve drug stability, for internal standards, the deuterium labels are ideally placed in metabolically stable positions to prevent in-source or in-vivo H/D exchange, which could compromise analytical accuracy. sigmaaldrich.com Common strategies for deuterium incorporation include the use of deuterated starting materials, deuterated reagents like sodium borodeuteride (NaBD₄), or catalytic H/D exchange reactions. nih.gov

Research-Scale Synthesis of N-Carbamoyl Oxcarbazepine-d4 (major)

The synthesis of N-Carbamoyl Oxcarbazepine-d4 is not a trivial process and requires a multi-step approach designed to achieve high isotopic enrichment at specific molecular positions.

The synthesis logically begins with the preparation of a deuterated precursor, Oxcarbazepine-d4. A plausible synthetic route starts from commercially available materials and introduces the deuterium atoms at a key stage. The synthesis of the non-labeled Oxcarbazepine (B1677851) core often involves the cyclization of a precursor like 2-(phenylamino)benzene acetic acid. researchgate.net

For the deuterated analog, the synthesis would likely proceed through a deuterated intermediate. While specific documented syntheses for N-Carbamoyl Oxcarbazepine-d4 are proprietary, a chemically sound pathway can be inferred from known syntheses of Oxcarbazepine and related compounds. researchgate.netresearchgate.net The "d4" designation typically refers to the four deuterium atoms on one of the aromatic rings. tlcstandards.com

A potential synthetic pathway is outlined below:

Table 1: Plausible Synthetic Pathway for N-Carbamoyl Oxcarbazepine-d4 (major)

| Step | Reaction | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Deuteration of Precursor | Starting with a suitable benzene (B151609) derivative, deuterium atoms are introduced via electrophilic aromatic substitution or other deuteration methods using D₂SO₄/D₂O or similar deuterating agents. | Deuterated aromatic precursor |

| 2 | Formation of Deuterated Dibenz[b,f]azepine Core | A multi-step sequence involving coupling and cyclization reactions, similar to established routes for the non-labeled compound. researchgate.net | 10-Oxo-10,11-dihydro-5H-dibenz[b,f]azepine-d4 |

| 3 | Carbamoylation | Reaction of the deuterated dibenzazepine (B1670418) core with a carbamoylating agent like phosgene (B1210022) followed by ammonia, or more directly with isocyanic acid or a derivative. researchgate.net | Oxcarbazepine-d4 |

Following synthesis, purification is critical to isolate the desired N-Carbamoyl Oxcarbazepine-d4 from unreacted precursors, non-deuterated or partially deuterated analogs, and other reaction byproducts. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are the methods of choice for this purpose. semanticscholar.org

Reversed-phase chromatography is commonly employed, using a C18 stationary phase. A gradient elution program with a mobile phase consisting of an aqueous component (like water) and an organic modifier (like acetonitrile) allows for the effective separation of Oxcarbazepine and its related substances based on their polarity. semanticscholar.org While deuterium substitution has a minimal effect on retention time, the high efficiency of modern HPLC and UHPLC columns can sometimes resolve compounds with different degrees of deuteration. sigmaaldrich.com The conditions must be optimized to ensure the collection of a fraction with the highest possible isotopic and chemical purity.

Table 2: Typical Chromatographic Purification Parameters

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.9 µm) semanticscholar.org |

| Mobile Phase A | Water semanticscholar.org |

| Mobile Phase B | Acetonitrile semanticscholar.org |

| Elution Mode | Gradient semanticscholar.org |

| Flow Rate | 0.5 mL/min semanticscholar.org |

| Column Temperature | 30 °C semanticscholar.org |

| Detection | UV at 254 nm semanticscholar.org |

Confirmation of the final product's structure, as well as the position and extent of deuterium incorporation, requires sophisticated analytical techniques.

High-Resolution Mass Spectrometry (HR-MS): This is the primary technique for determining isotopic abundance and confirming the molecular formula. nih.govresearchgate.net ESI-HR-MS can resolve the molecular ions of the different isotopologues (d₀, d₁, d₂, d₃, d₄, etc.) present in the sample. rsc.org By integrating the peak areas of these ions, the isotopic enrichment can be calculated with high precision. nih.govnih.gov The high mass accuracy of instruments like Orbitrap or FT-ICR MS confirms the elemental composition, distinguishing the target compound from any potential isobaric impurities. acs.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the exact location of the deuterium atoms.

¹H NMR (Proton NMR): In the ¹H NMR spectrum, the signals corresponding to the positions where deuterium has been substituted will show a significant decrease in integration value or disappear entirely, providing direct evidence of successful deuteration. sigmaaldrich.com

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. It provides a clean spectrum showing signals only at the positions of deuteration, confirming their location without the complexity of proton signals. sigmaaldrich.com

¹³C NMR (Carbon-13 NMR): The signals for carbons bonded to deuterium will appear as multiplets (due to C-D coupling) and are often shifted slightly upfield compared to their protonated counterparts. This provides further confirmation of the labeling sites. ipb.pt

Assessment of Isotopic Purity and Chemical Identity in N-Carbamoyl Oxcarbazepine-d4 (major) Standards

The final validation of a deuterated standard involves a comprehensive assessment of both its chemical purity and its isotopic purity. This ensures its suitability for use in sensitive quantitative assays.

Chemical Purity: This is typically assessed using HPLC-UV, where the peak area of the target compound is compared to the total area of all peaks in the chromatogram. A high chemical purity (often >98%) is required.

Isotopic Purity: This is a measure of the percentage of molecules that contain the desired number of deuterium atoms. It is determined from HR-MS data by calculating the relative abundance of the d₄ isotopologue compared to all other isotopologues. nih.govrsc.org For example, the isotopic purity is calculated as: % Isotopic Purity = [Intensity(d₄) / (Intensity(d₀) + Intensity(d₁) + ... + Intensity(d₄))] x 100

Structural Integrity: The combination of 1D and 2D NMR techniques (like COSY and HSQC) and HR-MS/MS fragmentation studies confirms that the molecular structure is correct and that no unintended rearrangements occurred during synthesis. rsc.orgipb.pt

Table 3: Example Characterization Data for N-Carbamoyl Oxcarbazepine-d4 (major)

| Analysis | Specification | Finding |

|---|---|---|

| Chemical Formula | C₁₆H₉D₄N₃O₃ | Confirmed by HR-MS. nih.gov |

| Molecular Weight | 299.32 | Observed m/z corresponds to the deuterated formula. |

| Chemical Purity (HPLC) | ≥98% | Meets specification. |

| Isotopic Purity (HR-MS) | ≥98% d₄ | The d₄ isotopologue is the major component. rsc.org |

| Deuterium Position (NMR) | On one aromatic ring | Confirmed by absence of signals in ¹H NMR and presence in ²H NMR. sigmaaldrich.com |

Advanced Analytical Methodologies Employing N Carbamoyl Oxcarbazepine D4 Major

Quantitative Bioanalytical Applications in Research Matrices

The accurate measurement of analytes in research matrices such as plasma and serum is fundamental to pharmacokinetic and metabolic studies. N-Carbamoyl Oxcarbazepine-d4 (major) is instrumental in the development and validation of high-sensitivity assays for the quantification of N-Carbamoyl Oxcarbazepine (B1677851) and other related analytes.

Development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays utilizing N-Carbamoyl Oxcarbazepine-d4 (major)waters.comnih.gov

LC-MS/MS has emerged as the preferred technique for quantitative bioanalysis due to its high sensitivity, selectivity, and speed. nih.govnih.gov The development of robust LC-MS/MS assays is a meticulous process involving the optimization of both chromatographic and mass spectrometric conditions.

Effective chromatographic separation is crucial to minimize interferences and ensure accurate quantification. For N-Carbamoyl Oxcarbazepine and its related compounds, reversed-phase chromatography is commonly employed.

Several studies have focused on optimizing the separation of Oxcarbazepine and its metabolites. For instance, a method utilizing a C18 column with a mobile phase consisting of a phosphate (B84403) buffer-acetonitrile-methanol-triethylamine mixture achieved baseline separation of Oxcarbazepine and its key metabolites in under 9 minutes. nih.gov Another approach used a C18 column with a gradient of water and acetonitrile, demonstrating good selectivity for Oxcarbazepine and its related substances. semanticscholar.org A fast and sensitive method for the simultaneous analysis of Oxcarbazepine and its main metabolites was developed using a C18 reversed-phase column with an isocratic elution, achieving separation in less than 3 minutes. nih.gov

The choice of column and mobile phase composition is critical. A study on the simultaneous determination of Oxcarbazepine and its active metabolite used a Waters XBridge BEH C18 column with an isocratic elution of 0.1% formic acid in water and methanol (B129727). mdpi.comresearchgate.net Similarly, for the analysis of Carbamazepine, Oxcarbazepine, and their metabolites, a Zorbax eclipse XD8 C8 analytical column with a mobile phase of acetonitrile-formate buffer was used. researchgate.netnih.gov

Table 1: Exemplary Chromatographic Conditions for Oxcarbazepine and Related Analytes

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Reversed-phase C18 (150x4.6 mm, 5 µm) nih.gov | Reversed-phase C18 (100 x 2.1 mm, 1.9 µm) semanticscholar.org | Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 µm) mdpi.comresearchgate.net |

| Mobile Phase | Phosphate buffer-acetonitrile-methanol-triethylamine nih.gov | Water (A) and Acetonitrile (B) gradient semanticscholar.org | 0.1% Formic acid in water and methanol (50:50, v/v) mdpi.comresearchgate.net |

| Flow Rate | Not specified | 0.5 mL/min semanticscholar.org | Not specified |

| Detection | UV nih.gov | UV at 254 nm semanticscholar.org | MS/MS mdpi.comresearchgate.net |

| Run Time | < 9 min nih.gov | Not specified | 2.0 min mdpi.comresearchgate.net |

The optimization of mass spectrometric parameters is essential for achieving the desired sensitivity and selectivity. This involves fine-tuning ion source settings and collision energies for both the unlabeled analyte and its deuterated internal standard, N-Carbamoyl Oxcarbazepine-d4 (major).

For the analysis of Oxcarbazepine and its active metabolite, a triple-stage fragmentation (MS³) strategy on a hybrid triple quadrupole-linear ion trap mass spectrometer has been utilized. mdpi.comresearchgate.net The MS³ transitions selected for detection were m/z 253.2→208.1→180.2 for Oxcarbazepine and m/z 257.2→212.1→184.2 for Oxcarbazepine-d4 (the internal standard). mdpi.com In standard multiple reaction monitoring (MRM) mode, the transitions would be m/z 253.2→208.1 for Oxcarbazepine and m/z 257.2→212.1 for Oxcarbazepine-d4. mdpi.com The use of positive polarity electrospray ionization (ESI) is common for these compounds. nih.govnih.gov

Table 2: Illustrative Mass Spectrometric Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - MRM | Product Ion (m/z) - MS³ |

| Oxcarbazepine | 253.2 mdpi.com | 208.1 mdpi.com | 180.2 mdpi.com |

| Oxcarbazepine-d4 | 257.2 mdpi.com | 212.1 mdpi.com | 184.2 mdpi.com |

| 10-hydroxycarbazepine (MHD) | 255.2 mdpi.com | 237.1 mdpi.com | 194.1 mdpi.com |

Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Selected Research Inquiriesnih.gov

While LC-MS/MS is more prevalent for these analytes, GC-MS can be employed for specific research questions. However, the thermal instability of Oxcarbazepine presents a challenge, as it cannot be analyzed directly by GC without decomposition. nih.gov To overcome this, derivatization is necessary. The bis-trimethylsilyl derivatives of the enol form of Oxcarbazepine and its primary metabolite, 10-hydroxy-carbazepine, are suitable for GC-MS analysis. nih.gov This derivatization process allows for stable and reproducible analysis with low detection limits. nih.gov A study described a GC-MS method for the simultaneous quantification of Oxcarbazepine and 10-hydroxy-carbazepine with a detection limit of 0.1 ng/ml in plasma. nih.gov

Role of N-Carbamoyl Oxcarbazepine-d4 (major) as a Stable Isotope Internal Standard in Quantitative Assayswaters.comnih.gov

The use of a stable isotope-labeled internal standard, such as N-Carbamoyl Oxcarbazepine-d4 (major), is the gold standard in quantitative mass spectrometry. nih.gov These internal standards are chemically almost identical to the analyte of interest, differing only in isotopic composition. nih.gov This near-identical chemical behavior is crucial for compensating for variations that can occur during sample preparation and analysis. nih.gov

The primary function of a stable isotope internal standard is to correct for variability in sample extraction, potential degradation, and fluctuations in instrument response. nih.govscispace.com Because the internal standard and the analyte have very similar physicochemical properties, they are expected to behave almost identically during extraction and ionization. Any loss of analyte during sample processing should be mirrored by a proportional loss of the internal standard, thus maintaining a constant analyte-to-internal standard ratio.

Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the biological matrix, are a significant challenge in LC-MS bioanalysis. myadlm.orgnih.gov These effects can lead to inaccurate and imprecise results. nih.gov

A stable isotope-labeled internal standard like N-Carbamoyl Oxcarbazepine-d4 (major) is highly effective at mitigating matrix effects. Since the internal standard co-elutes with the analyte and has nearly identical ionization efficiency, it experiences the same degree of signal suppression or enhancement. This allows for the accurate correction of the analyte signal, leading to more reliable quantification. However, it is important to note that even with a stable isotope-labeled internal standard, matrix effects are not always perfectly compensated for, and thorough method validation is essential. myadlm.org Differences in retention time, albeit slight, between the deuterated standard and the unlabeled analyte can sometimes lead to differential matrix effects.

Enhancing Analytical Precision and Accuracy in Research Studies

In analytical research, particularly in pharmacokinetic and metabolic studies, precision and accuracy are paramount. Precision refers to the closeness of repeated measurements to each other, while accuracy indicates the closeness of a measurement to the true value. The inclusion of N-Carbamoyl Oxcarbazepine-d4 as an internal standard (IS) is pivotal in enhancing both metrics. nih.govrjptonline.org

Stable isotope-labeled standards like N-Carbamoyl Oxcarbazepine-d4 are ideal because they co-elute with the non-labeled analyte and exhibit nearly identical behavior during sample preparation and analysis. researchgate.net This co-elution is critical because it ensures that any matrix effects—suppression or enhancement of the analyte's signal due to co-eluting compounds from the sample matrix—affect both the analyte and the internal standard similarly. myadlm.org By calculating the ratio of the analyte response to the IS response, these variations can be effectively normalized, leading to a significant reduction in measurement variability and a substantial improvement in precision. cerilliant.com

Method Validation Frameworks for Deuterated Standards in Academic Analytical Research

For an analytical method to be considered reliable and fit for purpose in a research setting, it must undergo a rigorous validation process. researchgate.neteurachem.org Method validation establishes through objective evidence that the performance characteristics of the method are suitable for its intended application. researchgate.net When using a deuterated standard such as N-Carbamoyl Oxcarbazepine-d4, the validation framework focuses on a specific set of parameters to ensure the integrity of the quantitative data. These frameworks are guided by international standards, such as those from the International Council for Harmonisation (ICH). scielo.brresearchgate.net

Determination of Linearity, Sensitivity, and Robustness for Research Applications

Linearity demonstrates the proportional relationship between the measured response and the concentration of the analyte over a specified range. For a bioanalytical method using N-Carbamoyl Oxcarbazepine-d4, a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against a series of known analyte concentrations. The linearity is assessed by the correlation coefficient (r²) of the curve, which should ideally be ≥0.99. rjptonline.orgnih.gov

Interactive Table 1: Illustrative Linearity Data for an LC-MS/MS Assay This table presents hypothetical data for a calibration curve to demonstrate linearity.

Sensitivity is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov For research involving trace-level analysis, a low LLOQ is essential. The use of a high-purity deuterated standard like N-Carbamoyl Oxcarbazepine-d4 helps achieve a stable and reproducible signal at low concentrations, contributing to a reliable LLOQ. cerilliant.com The Limit of Detection (LOD), the lowest concentration that can be distinguished from background noise, is also determined but not typically used for quantitative reporting. scielo.br

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. ut.ee This provides an indication of its reliability during normal usage. For an LC-MS/MS method, robustness studies might involve varying parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±5%). The results (peak area, retention time, and calculated concentrations) should not be significantly impacted, demonstrating the method's durability for routine research applications. ut.ee

Quantitative Recovery and Reproducibility Assessments

Quantitative Recovery is the efficiency of the extraction process, measuring the percentage of the analyte recovered from the sample matrix. While stable isotope-labeled internal standards like N-Carbamoyl Oxcarbazepine-d4 compensate for incomplete recovery, assessing it is still a key part of validation. researchgate.net It is determined by comparing the analyte response from an extracted sample to the response from a post-extraction spiked sample at the same concentration. The recovery of the internal standard is also evaluated. Consistent and reasonable recovery indicates a stable and efficient extraction procedure.

Reproducibility , a measure of precision, is evaluated under different conditions to assess the method's consistency. It is typically broken down into:

Intra-day precision (Repeatability): Analysis of replicate samples on the same day. scielo.br

Inter-day precision (Intermediate Precision): Analysis of replicate samples on different days, often by different analysts or with different equipment. scielo.br

Precision is expressed as the relative standard deviation (R.S.D.), which should generally be within ±15% for all but the LLOQ, where ±20% is often acceptable. nih.gov The use of N-Carbamoyl Oxcarbazepine-d4 is crucial for achieving high reproducibility, as it corrects for the inevitable minor variations that occur between analytical runs. rjptonline.org

Interactive Table 2: Example of Precision and Recovery Data This table shows hypothetical precision (reproducibility) and recovery results for quality control samples at three concentration levels.

Mechanistic and Metabolic Research Insights Facilitated by N Carbamoyl Oxcarbazepine D4 Major

Elucidation of Metabolic Pathways in In Vitro Research Systems

In vitro models are fundamental to understanding the metabolic transformations a drug molecule undergoes. N-Carbamoyl Oxcarbazepine-d4 (major) serves as a critical tool in these systems to unravel the intricate metabolic pathways of oxcarbazepine (B1677851) and related compounds.

Utilization of N-Carbamoyl Oxcarbazepine-d4 (major) as a Tracer in Hepatic Microsomal and Cell Culture Studies

Hepatic microsomes, which are vesicles of the endoplasmic reticulum from liver cells, contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. capes.gov.brnih.gov Cell culture systems, such as primary human hepatocytes and cell lines like HepaRG, offer a more holistic view of cellular metabolism and its regulation. nih.govresearchgate.net

In these systems, N-Carbamoyl Oxcarbazepine-d4 (major) is introduced as a substrate. Due to the deuterium (B1214612) labeling, the parent compound and its subsequent metabolites are heavier than their unlabeled counterparts. This mass difference is readily detectable by mass spectrometry (MS), allowing researchers to trace the metabolic fate of the deuterated compound amidst a complex biological matrix. For instance, incubation of N-Carbamoyl Oxcarbazepine-d4 with human liver microsomes in the presence of necessary cofactors (e.g., NADPH) can reveal the formation of deuterated metabolites, providing a clear picture of the primary metabolic routes. capes.gov.br

Identification and Characterization of Unlabeled Metabolites of Oxcarbazepine and Related Compounds through Deuterium Tracking

A powerful application of N-Carbamoyl Oxcarbazepine-d4 (major) is in "metabolite-in-search-of-a-parent" or "Met-ID" studies. By comparing the metabolite profiles of incubations with the deuterated and unlabeled parent drug, novel or unexpected metabolites can be confidently identified. The deuterated compound and its metabolites will exhibit a characteristic isotopic pattern in the mass spectrum, making them distinguishable from endogenous compounds or artifacts.

This approach is particularly useful for identifying metabolites of the parent drug, oxcarbazepine. When both oxcarbazepine and N-Carbamoyl Oxcarbazepine-d4 are co-incubated with a metabolically active system, the resulting mass spectra will show pairs of peaks for each metabolite, separated by the mass difference of the deuterium atoms. This "doublet" signature provides unambiguous confirmation of the metabolite's origin from the parent drug.

Investigation of Enzyme-Mediated Transformations and Substrate Specificity Using Deuterated Probes

N-Carbamoyl Oxcarbazepine-d4 (major) is instrumental in pinpointing the specific enzymes responsible for oxcarbazepine metabolism. Studies have shown that oxcarbazepine metabolism is mediated by various CYP enzymes, including CYP3A4, CYP2B6, and CYP1A2. nih.govresearchgate.net By using recombinant human CYP enzymes expressed in a controlled system, researchers can incubate each isozyme with N-Carbamoyl Oxcarbazepine-d4 and monitor the formation of specific deuterated metabolites. This allows for the precise determination of which enzymes are involved in which metabolic transformations.

Furthermore, the kinetic isotope effect (KIE) can be investigated by comparing the rate of metabolism of N-Carbamoyl Oxcarbazepine-d4 with that of unlabeled oxcarbazepine. If the deuterium atoms are located at a site of metabolic attack, a slower rate of metabolism for the deuterated compound may be observed. This information provides valuable insights into the reaction mechanisms of the metabolizing enzymes.

Preclinical Pharmacokinetic and Distribution Research Methodologies

The journey of a drug through a living organism is a complex process encompassing absorption, distribution, metabolism, and excretion (ADME). N-Carbamoyl Oxcarbazepine-d4 (major) is a vital tool in preclinical animal models to study these pharmacokinetic processes with high precision and accuracy.

Application of N-Carbamoyl Oxcarbazepine-d4 (major) in Animal Models for Research on Absorption, Distribution, and Excretion (ADME)

Animal models, such as rats and mice, are routinely used in preclinical ADME studies to predict the pharmacokinetic behavior of a drug in humans. nih.govnih.gov When N-Carbamoyl Oxcarbazepine-d4 is administered to these animals, its journey through the body can be meticulously tracked.

For absorption studies, the concentration of the deuterated compound and its metabolites can be measured in the plasma over time after oral or intravenous administration. This helps in determining the rate and extent of absorption. In distribution studies, various tissues and organs can be analyzed at different time points to understand where the drug and its metabolites accumulate. Excretion pathways are investigated by analyzing urine and feces for the presence of the deuterated parent compound and its metabolites. The use of the deuterated form ensures that the detected compounds are unequivocally derived from the administered drug.

Quantitative Determination of Oxcarbazepine and its Related Research Analytes in Non-Human Biological Matrices

One of the most critical applications of N-Carbamoyl Oxcarbazepine-d4 (major) in preclinical research is its use as an internal standard for the quantitative analysis of oxcarbazepine and its metabolites in various biological matrices like plasma, serum, and tissue homogenates. nih.govmdpi.com Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for this purpose. nih.govmdpi.comnih.gov

In a typical LC-MS/MS assay, a known amount of N-Carbamoyl Oxcarbazepine-d4 is added to the biological sample containing the unlabeled analyte (oxcarbazepine). During sample preparation and analysis, any loss of the analyte will be accompanied by a proportional loss of the internal standard. Because the deuterated internal standard is chemically almost identical to the analyte, it co-elutes from the liquid chromatography column and shows similar ionization efficiency in the mass spectrometer. By comparing the peak area ratio of the analyte to the internal standard, a highly accurate and precise quantification of the analyte can be achieved, correcting for any variability in sample processing or instrument response. nih.govmdpi.com

Theoretical and Computational Modeling of Metabolism and Interaction Pathways

The use of isotopically labeled compounds, such as N-Carbamoyl Oxcarbazepine-d4 (major), provides a powerful tool for enhancing the accuracy and predictive power of theoretical and computational models in drug metabolism and interaction studies. The introduction of deuterium at specific molecular positions can significantly alter metabolic rates without changing the fundamental chemical properties of the molecule, offering a unique avenue for investigating metabolic pathways and receptor interactions.

In Silico Predictions of Metabolic Transformations Informed by Deuterated Compound Data

In silico modeling, particularly physiologically based pharmacokinetic (PBPK) modeling, is a cornerstone of modern drug development, allowing for the simulation of drug absorption, distribution, metabolism, and excretion (ADME) in virtual populations. While numerous PBPK models have been developed for oxcarbazepine and its primary active metabolite, the 10-monohydroxy derivative (MHD), the data from deuterated analogs like N-Carbamoyl Oxcarbazepine-d4 can be instrumental in refining these models.

The metabolic fate of oxcarbazepine is well-documented; it is rapidly and extensively metabolized by cytosolic aryl ketone reductases in the liver to MHD. nih.gov This active metabolite is then primarily eliminated through glucuronidation, a process involving UGT1A9 and UGT2B7 enzymes. mdpi.com PBPK models for oxcarbazepine often incorporate these pathways, using parameters such as intrinsic clearance (CLint), Michaelis-Menten constants (Km), and maximum reaction velocities (Vmax) to simulate its pharmacokinetic profile. mdpi.comnih.gov

The "deuterium isotope effect" is a key principle where the replacement of a hydrogen atom with a deuterium atom at a metabolic "soft spot" can slow down the rate of bond cleavage by enzymes like cytochrome P450. nih.govnih.gov This effect can lead to a reduced rate of metabolism, an increased half-life, and potentially a shift in metabolic pathways, a phenomenon known as metabolic switching. nih.govjuniperpublishers.com

By comparing the metabolic profiles of N-Carbamoyl Oxcarbazepine and its d4-deuterated counterpart, researchers can gain precise insights into the contribution of specific metabolic routes. For instance, if the deuteration is at a site targeted by oxidative enzymes, a significant decrease in the formation of a particular metabolite in studies with the d4 compound would confirm the importance of that pathway. This empirical data can then be used to more accurately parameterize and validate in silico models.

Table 1: Hypothetical Impact of Deuteration on In Silico Metabolic Parameters of N-Carbamoyl Oxcarbazepine

| Parameter | N-Carbamoyl Oxcarbazepine (Non-deuterated) | N-Carbamoyl Oxcarbazepine-d4 (major) (Hypothetical) | Implication for In Silico Models |

| Intrinsic Clearance (CLint) | High | Moderately Reduced | Refinement of the contribution of specific P450 enzymes to overall clearance. |

| Formation Rate of Specific Metabolite | X | < X | Pinpointing the major sites of metabolism and the enzymes involved. |

| Metabolic Pathway Ratio (e.g., Oxidation vs. Glucuronidation) | Y:Z | Y':Z' (where Y' < Y) | Improved prediction of drug-drug interaction potential by understanding shifts in metabolic pathways. |

This table presents a hypothetical scenario. Actual values would be determined experimentally.

The integration of data from deuterated compounds can lead to more robust and predictive PBPK models, which are invaluable for forecasting drug behavior in diverse populations and under various clinical conditions without the need for extensive clinical trials.

Molecular Docking and Dynamics Simulations Exploring N-Carbamoyl Oxcarbazepine Interactions with Research Targets

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between a ligand, such as N-Carbamoyl Oxcarbazepine, and a biological target, typically a protein receptor or enzyme. nih.govnih.gov These methods provide atomic-level insights into binding affinities, conformational changes, and the stability of the ligand-receptor complex.

Molecular dynamics simulations build upon docking results by simulating the movement of atoms in the ligand-receptor complex over time. nih.gov This provides a dynamic view of the interaction, revealing the flexibility of both the ligand and the protein, and the stability of the binding. For N-Carbamoyl Oxcarbazepine, MD simulations could elucidate how it and its metabolites position themselves within the active site of an enzyme, and how this might influence the catalytic process.

Identifying Key Interacting Residues: Pinpointing the specific amino acids in a receptor that are crucial for binding the ligand.

Understanding Resistance Mechanisms: Simulating how mutations in a target protein might affect ligand binding.

Rational Drug Design: Guiding the design of new analogs with improved affinity or selectivity.

Table 2: Potential Applications of Molecular Modeling for N-Carbamoyl Oxcarbazepine Research

| Modeling Technique | Research Question | Potential Insights |

| Molecular Docking | How does N-Carbamoyl Oxcarbazepine bind to CYP3A4 or UGT1A9? | Prediction of binding energy, orientation in the active site, and key interacting amino acids. |

| Molecular Dynamics Simulation | How stable is the complex between N-Carbamoyl Oxcarbazepine and its target enzyme over time? | Analysis of conformational changes, stability of hydrogen bonds, and the overall dynamics of the interaction. |

| Comparative Modeling (Deuterated vs. Non-deuterated) | Does deuteration affect the binding interaction with metabolizing enzymes? | While significant changes are unlikely, subtle effects on the vibrational modes and interaction energies could be explored. |

The application of these computational tools, especially when informed by empirical data from studies with deuterated compounds, can significantly accelerate our understanding of the metabolic fate and interaction profiles of molecules like N-Carbamoyl Oxcarbazepine.

Comparative Analysis, Challenges, and Future Research Trajectories

Comparative Research Advantages of N-Carbamoyl Oxcarbazepine-d4 (major) Over Non-Deuterated Analogs for Specific Research Objectives

The primary advantage of using N-Carbamoyl Oxcarbazepine-d4 as an internal standard in quantitative bioanalysis lies in its ability to minimize analytical variability and improve the accuracy of measurements. In techniques like liquid chromatography-mass spectrometry (LC-MS), an ideal internal standard should behave chemically and physically as closely as possible to the analyte of interest. Deuterated standards, such as N-Carbamoyl Oxcarbazepine-d4, are considered the gold standard for this purpose because they co-elute with the non-deuterated analyte and experience similar ionization efficiency and matrix effects in the mass spectrometer. This co-behavior allows for reliable correction of signal fluctuations that can arise during sample preparation and analysis.

Another significant advantage is the kinetic isotope effect (KIE). The substitution of hydrogen with deuterium (B1214612) atoms can slow down the rate of metabolic reactions at the site of deuteration. This property can be exploited in metabolic stability studies to understand the metabolic pathways of the parent drug, oxcarbazepine (B1677851). By comparing the metabolism of the deuterated and non-deuterated compounds, researchers can gain insights into the specific sites and mechanisms of metabolic transformation.

The use of N-Carbamoyl Oxcarbazepine-d4 also enhances the specificity of detection in complex biological matrices like plasma or urine. The mass difference between the deuterated standard and the endogenous analyte allows for their distinct detection by the mass spectrometer, reducing the likelihood of interference from other compounds in the sample.

Table 1: Comparative Advantages of N-Carbamoyl Oxcarbazepine-d4

| Feature | N-Carbamoyl Oxcarbazepine-d4 (Deuterated) | Non-Deuterated Analog | Research Advantage |

|---|---|---|---|

| Mass Spectrometry | Higher mass-to-charge ratio | Lower mass-to-charge ratio | Allows for clear differentiation from the analyte, reducing signal interference. |

| Chromatography | Co-elutes with the analyte | Serves as the analyte | Ensures that both compounds experience similar analytical conditions, improving quantification accuracy. |

| Metabolic Stability | May exhibit a slower rate of metabolism (Kinetic Isotope Effect) | Standard metabolic rate | Enables the study of metabolic pathways and the identification of metabolic soft spots. |

| Sample Preparation | Experiences similar extraction recovery and matrix effects as the analyte | Is the target of analysis | Provides a more accurate correction for sample loss and signal suppression/enhancement. |

Methodological Challenges and Limitations Associated with the Application of Deuterated Standards in Complex Biological Systems

Despite their advantages, the use of deuterated standards like N-Carbamoyl Oxcarbazepine-d4 is not without its challenges. One potential issue is isotopic exchange, where deuterium atoms on the labeled compound can be replaced by hydrogen atoms from the surrounding environment, particularly in aqueous solutions or during certain sample preparation steps. This can lead to a decrease in the isotopic purity of the standard and affect the accuracy of quantification.

Another consideration is the potential for in vivo metabolic switching. While the kinetic isotope effect can be a useful tool, it can also alter the metabolic profile of the parent drug, potentially leading to the formation of different metabolites or a change in the proportion of existing ones. This could complicate the interpretation of metabolic studies.

Furthermore, the synthesis of deuterated compounds can be complex and costly, which may limit their availability for some research applications. The position and number of deuterium atoms must be carefully chosen to ensure metabolic stability and to avoid any impact on the chemical properties of the molecule that could affect its behavior as an internal standard.

Emerging Research Directions and Novel Applications for N-Carbamoyl Oxcarbazepine-d4 (major)

The future applications of N-Carbamoyl Oxcarbazepine-d4 are expected to expand with advancements in analytical and computational technologies.

In the field of metabolomics, deuterated standards are invaluable for the accurate quantification of metabolites in complex biological samples. N-Carbamoyl Oxcarbazepine-d4 could be used in targeted metabolomics studies to precisely measure the levels of oxcarbazepine's metabolites, providing a clearer picture of the drug's disposition and effects on metabolic pathways. The integration of data from these studies with other omics data, such as proteomics and genomics, can offer a more holistic understanding of drug action and patient response.

Isotope-edited spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy, can benefit from the use of deuterated compounds. The presence of deuterium can simplify complex NMR spectra and allow for the selective observation of specific parts of a molecule or its interactions with biological macromolecules. N-Carbamoyl Oxcarbazepine-d4 could potentially be used in such studies to investigate the binding of oxcarbazepine's metabolites to their protein targets, providing detailed structural information about the drug-target interaction.

Interdisciplinary Research Collaborations Utilizing N-Carbamoyl Oxcarbazepine-d4 (major) (e.g., cheminformatics, systems pharmacology)

The utility of N-Carbamoyl Oxcarbazepine-d4 extends to interdisciplinary research areas. In cheminformatics, data on the properties and behavior of this deuterated compound can be used to develop and refine computational models that predict the metabolism and pharmacokinetic properties of new drug candidates.

In systems pharmacology, which aims to understand the effects of drugs on entire biological systems, N-Carbamoyl Oxcarbazepine-d4 can be a crucial tool. By enabling the precise measurement of metabolite concentrations, it can provide essential data for the development of mathematical models that describe the complex interactions between a drug, its metabolites, and the body. These models can help to predict drug efficacy and toxicity in different patient populations and guide the development of more personalized therapeutic strategies.

Q & A

Q. How is N-Carbamoyl Oxcarbazepine-d4 (major) characterized and distinguished from non-deuterated analogs in experimental settings?

Methodological Answer: Characterization typically involves high-resolution mass spectrometry (HRMS) to confirm the molecular formula and deuterium incorporation. Nuclear magnetic resonance (NMR) spectroscopy, particularly H-NMR, is critical for verifying deuteration sites and purity . Chromatographic techniques (e.g., HPLC with UV/fluorescence detection) are used to separate deuterated and non-deuterated species, leveraging retention time differences due to isotopic effects . Stability-indicating assays under stressed conditions (e.g., heat, light) further validate structural integrity .

Q. What synthetic routes are employed to incorporate deuterium into N-Carbamoyl Oxcarbazepine-d4 (major)?

Methodological Answer: Deuterium is typically introduced via hydrogen-deuterium exchange reactions under acidic or catalytic conditions. For example, oxcarbazepine may be treated with deuterated solvents (e.g., DO) in the presence of palladium catalysts to replace specific hydrogen atoms. Reaction progress is monitored using isotopic abundance analysis (e.g., LC-MS/MS) to ensure ≥98% deuteration at targeted positions . Post-synthesis purification involves preparative HPLC to isolate the major deuterated species .

Q. What analytical methodologies are recommended for quantifying N-Carbamoyl Oxcarbazepine-d4 (major) in biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic internal standards (e.g., C-labeled analogs) is preferred for sensitivity and specificity. Calibration curves spanning 1–1000 ng/mL in plasma or tissue homogenates are validated for linearity (R > 0.99), precision (CV < 15%), and recovery (>80%). Matrix effects are minimized using protein precipitation with acetonitrile followed by solid-phase extraction .

Advanced Research Questions

Q. How does deuteration influence the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of N-Carbamoyl Oxcarbazepine-d4 (major) compared to its non-deuterated form?

Methodological Answer: Comparative PK/PD studies in rodent models involve administering equimolar doses of deuterated and non-deuterated compounds. Blood samples are collected at timed intervals for LC-MS/MS analysis. Deuteration often reduces metabolic clearance due to the kinetic isotope effect, prolonging half-life (t) and increasing AUC (area under the curve). In vitro cytochrome P450 inhibition assays (e.g., CYP3A4) further quantify metabolic stability differences .

Q. What experimental strategies address contradictions in reported efficacy data for N-Carbamoyl Oxcarbazepine-d4 (major) in glioblastoma models?

Methodological Answer: Discrepancies may arise from variability in cell line selection (e.g., U87 vs. T98G glioblastoma cells) or dosing regimens. A standardized protocol includes:

- Dose-response curves (0.1–100 µM) across multiple cell lines.

- Apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) to confirm mechanism (G2/M arrest vs. apoptosis) .

- Orthotopic xenograft models to validate in vitro findings, with MRI monitoring of tumor volume and ex vivo LC-MS/MS quantification of brain penetration .

Q. How can enantioselective synthesis techniques be applied to N-Carbamoyl Oxcarbazepine-d4 (major) to study stereochemical impacts on sodium channel blockade?

Methodological Answer: Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) enable enantiomer separation. For example, Lipton’s N-carbamoyl imine methodology (using Boc-protected intermediates) can generate enantiopure deutero-compounds . Electrophysiological patch-clamp assays on HEK293 cells expressing Na1.2 channels then compare IC values between enantiomers .

Q. What in silico tools are effective for predicting metabolite profiles of N-Carbamoyl Oxcarbazepine-d4 (major)?

Methodological Answer: Computational platforms like Schrödinger’s Metabolism Module or GLORYx predict Phase I/II metabolites using machine learning trained on deuterated analogs. Molecular docking (AutoDock Vina) identifies potential off-target interactions (e.g., potassium channels). Validation involves incubating the compound with human liver microsomes and comparing predicted vs. observed metabolites via LC-HRMS .

Q. How do researchers assess the stability of N-Carbamoyl Oxcarbazepine-d4 (major) under varying pH and temperature conditions?

Methodological Answer: Forced degradation studies are conducted at pH 1–13 (HCl/NaOH buffers) and 40–80°C. Samples are analyzed at 0, 1, 3, 7, and 14 days using HPLC with photodiode array detection to track degradation products (e.g., de-deuteration or carbamoyl hydrolysis). Arrhenius plots calculate activation energy (E) to predict shelf-life under standard storage conditions .

Q. What statistical approaches resolve batch-to-batch variability in deuterated compound synthesis?

Methodological Answer: Multivariate analysis (e.g., PCA or PLS-DA) identifies critical process parameters (e.g., catalyst loading, reaction time). Design of experiments (DoE) optimizes deuteration yield, with ANOVA validating significance (p < 0.05). Batch consistency is confirmed via QC metrics: isotopic purity (≥98% d), residual solvents (GC-MS), and elemental analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.